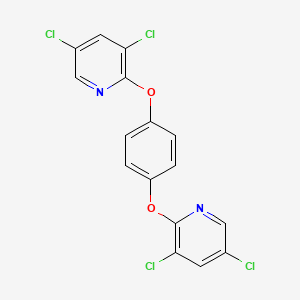

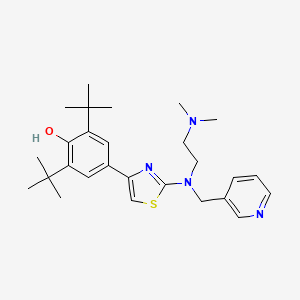

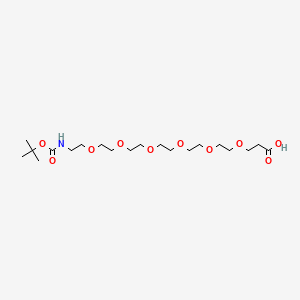

![molecular formula C17H18ClNO2S B1682681 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide CAS No. 178870-32-1](/img/structure/B1682681.png)

2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide

概要

説明

UC-781 is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. It is primarily investigated for its potential as a topical microbicide targeted against the human immunodeficiency virus (HIV). This compound has shown significant activity against HIV-1 in vitro, making it a promising candidate for preventing HIV transmission .

準備方法

Synthetic Routes and Reaction Conditions: UC-781 is synthesized through a series of chemical reactions involving thiocarboxanilide derivatives. The synthesis typically involves the reaction of a substituted aniline with a thiocarbonyl compound under controlled conditions to form the thiocarboxanilide core structure. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of UC-781 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality of UC-781 .

化学反応の分析

反応の種類: UC-781は、次のようなさまざまな化学反応を起こします。

酸化: UC-781は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: この化合物は還元されてチオールまたは他の還元された誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール、およびUC-781のさまざまな置換誘導体などがあります .

4. 科学研究への応用

UC-781は、次のような幅広い科学研究への応用があります。

科学的研究の応用

UC-781 has a wide range of scientific research applications, including:

Chemistry: UC-781 is used as a model compound to study the reactivity of thiocarboxanilides and their derivatives.

Biology: The compound is investigated for its potential to inhibit HIV-1 replication in cell culture systems.

Medicine: UC-781 is being explored as a topical microbicide to prevent the transmission of HIV-1 both vaginally and rectally. .

作用機序

UC-781は、HIV-1の逆転写酵素を阻害することで効果を発揮します。この酵素は、ウイルスの複製に不可欠です。UC-781は、逆転写酵素に結合することによって、ウイルスRNAからDNAへの変換を阻止し、その結果、ウイルスの複製を阻害します。 この化合物は、ジドブジンなどの他の抗レトロウイルス薬と相乗効果を示し、抗ウイルス活性を高めます .

類似化合物との比較

UC-781は、エファビレンツ、ネビラピン、デラビルジンなどの他の非ヌクレオシド逆転写酵素阻害剤(NNRTI)と比較されます。これらの化合物はすべて、同様の作用機序を共有していますが、UC-781は、さまざまな条件下での高い効力と安定性によって特徴付けられます。 さらに、UC-781は、他のマイクロバイサイドとの有効な相乗効果を示しており、併用療法のための貴重な候補となっています .

類似化合物:

- エファビレンツ

- ネビラピン

- デラビルジン

UC-781は、その特殊な化学構造と、他のNNRTIでは一般的ではない局所用マイクロバイサイドとしての可能性によって際立っています .

特性

IUPAC Name |

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHIXLCGPOTQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170581 | |

| Record name | UC 781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells | |

| Record name | UC-781 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

178870-32-1 | |

| Record name | UC 781 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UC-781 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UC 781 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UC-781 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)